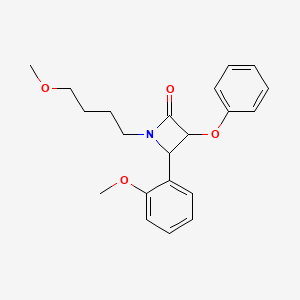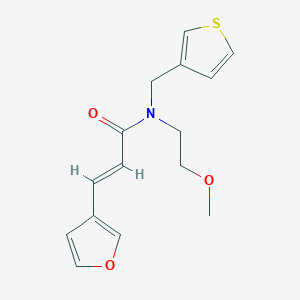![molecular formula C30H29N5O3 B2407742 4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242967-98-1](/img/structure/B2407742.png)
4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic compounds, including triazoloquinazolines and their derivatives, have been extensively studied for their synthetic routes and chemical properties. For instance, the cascade cyclization reactions of triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to afford partially hydrogenated triazoloquinazolines highlight the compound's relevance in synthetic organic chemistry, offering insights into the synthesis of structurally related compounds (Lipson et al., 2006).
Biological Activities
Triazoloquinazoline derivatives have been synthesized and tested for various biological activities, including antimicrobial and analgesic properties. Research into new pyrazoles and triazoles bearing a quinazoline moiety has shown potential analgesic activity, suggesting that similar structures could be explored for their pharmacological potential (Saad et al., 2011).
Antimicrobial Applications
The antimicrobial activities of novel triazoloquinazoline derivatives against a variety of pathogens indicate the potential application of these compounds in developing new antimicrobial agents. Such studies provide a foundation for further research into the antimicrobial properties of newly synthesized compounds, including the one (Pokhodylo et al., 2021).
Potential for Drug Development
The structural complexity and the presence of multiple functional groups in the compound suggest its potential utility in drug development, particularly in designing receptor-specific ligands or enzyme inhibitors. The high affinity of similar compounds for human adenosine receptors, for example, indicates possible applications in developing therapeutic agents targeting these receptors (Kim et al., 1996).
Direcciones Futuras
The future directions for research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further exploration of their antimicrobial and antiviral properties . Additionally, more studies are needed to understand their mechanism of action and to optimize their structures for increased potency .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its versatile biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities by binding with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Given the known biological activities of triazole compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the specific characteristics of the biological system in which they are acting .
Propiedades
IUPAC Name |
4-benzyl-N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3/c1-20-11-13-22(14-12-20)19-34-30(38)35-26-17-23(27(36)31-24-9-5-6-10-24)15-16-25(26)28(37)33(29(35)32-34)18-21-7-3-2-4-8-21/h2-4,7-8,11-17,24H,5-6,9-10,18-19H2,1H3,(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVUGIMHJPDCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
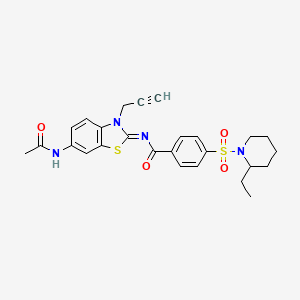
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
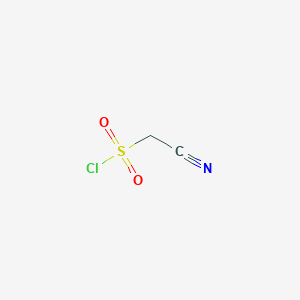
![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
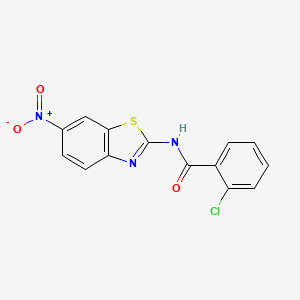
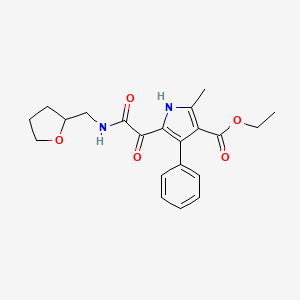

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
